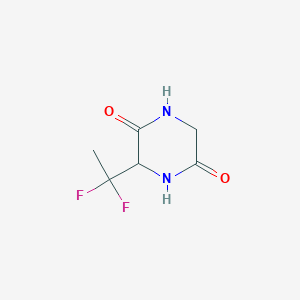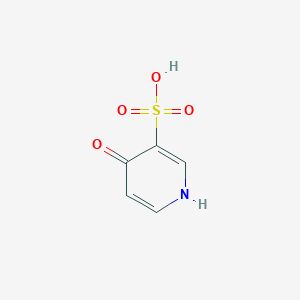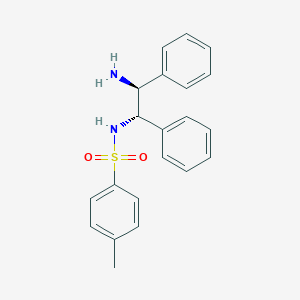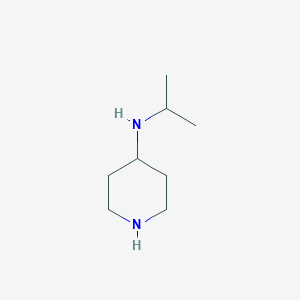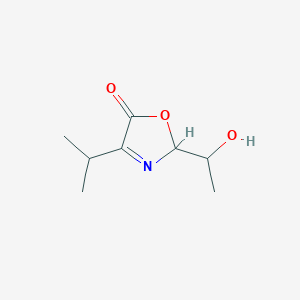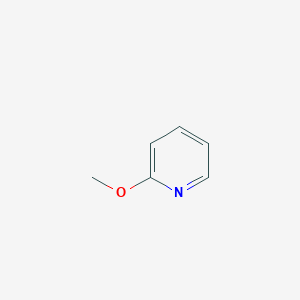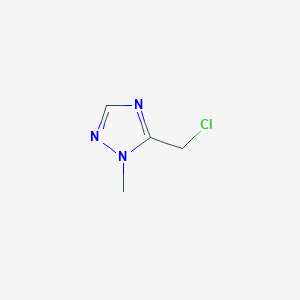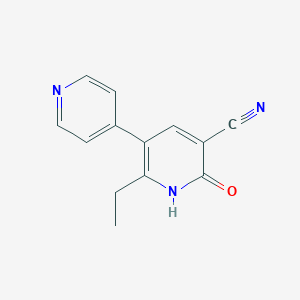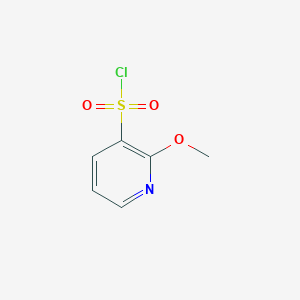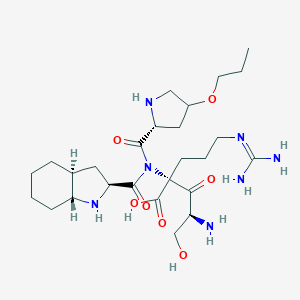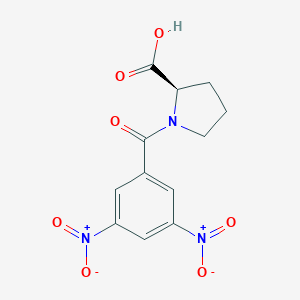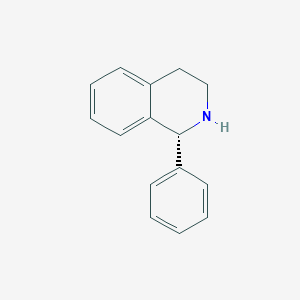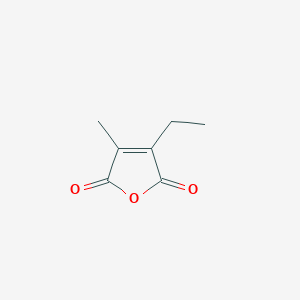
Ethylmethylmaleic anhydride
Vue d'ensemble
Description
Ethylmethylmaleic anhydride is a chemical compound utilized in scientific research. It possesses a wide range of applications, including drug synthesis, polymer modification, and surface coatings. It is a thiohydroxamic acid that has shown antibacterial activity against Gram-positive and Gram-negative bacteria .
Synthesis Analysis
Maleic anhydride copolymers with methyl methacrylate, ethyl methacrylate, methyl acrylate, ethyl acrylate, and butyl acrylate monomers at 1:1 mole ratios were synthesized by free radical polymerization in the presence of α,α′-azobis (isobutyronitrile) as initiator and dry ethyl acetate as solvent .Molecular Structure Analysis
The rich chemistry that maleic anhydride can participate in makes it the quintessential building block for a variety of small and polymeric molecules that are in use today. This is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present .Chemical Reactions Analysis
This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis
The physical properties of maleic anhydride are derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present. This activated double bond allows it to take part in various reactions .Applications De Recherche Scientifique
Explosion Conditions in Chemical Intermediates Production Ethylmethylmaleic anhydride, in the context of chemical intermediates like propylene oxide, ethylene oxide, and phthalic anhydride, is crucial in understanding explosion conditions under elevated temperature and pressure. A study developed a physical-mathematical model to predict ignition and flame-propagation in gaseous explosive mixtures involving such intermediates (Fabiano et al., 2015).
Quantitative Analysis of Peptides in Proteomics The application of ethyl succinic anhydride for quantitative analysis of peptides, combined with mass spectrometry, highlights its use in proteomics. This modification of amino groups in proteins enables efficient peptide quantification (Niwayama et al., 2016).
Polymer Modification and Applications In the field of materials science, ethylmethylmaleic anhydride is used for modifying polymers, like grafting maleic anhydride onto poly(ethylene 1-octene). This process impacts the polymer's properties, indicating potential for various industrial applications (Liu et al., 2007).
Rubber Recycling through Thermoreversible Cross-Linking A study demonstrates the use of Diels–Alder chemistry, involving maleic anhydride, for thermoreversible cross-linking of rubbers, pointing towards innovative rubber recycling methods (Polgar et al., 2015).
Electrochemical Characteristics in Silicon Electrodes The effect of succinic anhydride on silicon thin-film electrodes, particularly in enhancing capacity retention and coulombic efficiency, demonstrates its significance in electrochemical applications (Han et al., 2010).
Malaria Research and Drug Interactions Research involving the modification of hematin anhydride to increase solubility and study interactions with the antimalarial drug chloroquine, offers insights into malaria treatment strategies (Bohle et al., 2011).
Polymer-Reverse Microemulsion Systems The use of polymaleic anhydride in reverse microemulsion systems indicates its role in changing the structural properties of micelles, relevant in surface science and material engineering (Wines et al., 2005).
Polymer-Drug Conjugates and Nanoparticle Preparation Ethylmethylmaleic anhydride is used in synthesizing water-dispersible silver nanoparticles stabilized by PEO-conjugated pro-drugs. This has implications in pharmaceuticals and nanotechnology (Kim et al., 2009).
Synthesis and Interaction with Phosphorus(III) Compounds In chemistry, ethylmethylmaleic anhydride's interaction with phosphorus(III) compounds leads to novel compounds with potential applications in synthetic chemistry (Musin et al., 2015).
Molecular Biosurface Engineering The copolymers of maleic anhydride are used for molecular biosurface engineering, influencing bioactive molecule performance in medical devices and diagnostics (Pompe et al., 2003).
Safety And Hazards
Ethylmethylmaleic anhydride is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and causes damage to organs (Respiratory system) through prolonged or repeated exposure if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
3-ethyl-4-methylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUAOZFEUKPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189026 | |
| Record name | 2,5-Furandione, 3-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylmethylmaleic anhydride | |
CAS RN |
3552-33-8 | |
| Record name | 2,5-Furandione, 3-ethyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003552338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



